molecular formula C15H14BrNO3S2 B4619246 2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate

2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate

Cat. No.: B4619246
M. Wt: 400.3 g/mol
InChI Key: YAQOJLJASQJQJB-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate is a useful research compound. Its molecular formula is C15H14BrNO3S2 and its molecular weight is 400.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.95985 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antihypertensive α-Blocking Agents : The compound has been utilized in the synthesis of thiosemicarbazides, triazoles, and Schiff bases with significant antihypertensive α-blocking activity. These compounds exhibit low toxicity, suggesting potential for developing new antihypertensive drugs (Abdel-Wahab et al., 2008).

  • Aldose Reductase Inhibitors : Derivatives of the chemical have shown promise as selective aldose reductase inhibitors, offering a novel approach for treating diabetic complications. The study underlines the therapeutic potential of these compounds in mitigating the effects of diabetes on the body (Ali et al., 2012).

  • Antimicrobial and Antifungal Activities : Various synthesized derivatives have been explored for their antimicrobial and antifungal properties. The research indicates a broad spectrum of activity against bacteria and fungi, showcasing the compound's potential in addressing infectious diseases (Fuloria et al., 2014).

  • Anticancer Properties : Studies have explored the synthesis of novel derivatives with observed moderate cytotoxic activity against cancer cells. This suggests a potential role in developing new anticancer therapies (Mabkhot et al., 2019).

  • Antimicrobial, Antimalarial, and Antitubercular Activities : Imidazo[2,1-b]thiazole derivatives synthesized from related compounds have shown significant antimicrobial, antimalarial, and antitubercular activities. This highlights the compound's versatility in contributing to the treatment of a variety of infectious diseases (Vekariya et al., 2017).

Properties

IUPAC Name

[2-bromo-4-[(Z)-(5-oxo-2-propylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S2/c1-3-6-21-15-17-12(14(19)22-15)8-10-4-5-13(11(16)7-10)20-9(2)18/h4-5,7-8H,3,6H2,1-2H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQOJLJASQJQJB-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)Br)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=N/C(=C\C2=CC(=C(C=C2)OC(=O)C)Br)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 2
2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 3
Reactant of Route 3
2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 4
Reactant of Route 4
2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 5
Reactant of Route 5
2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 6
Reactant of Route 6
2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.